Arfolitixorin - 31690-11-6

Arfolitixorin

Catalog Number: EVT-259965
CAS Number: 31690-11-6
Molecular Formula: C20H23N7O6
Molecular Weight: 457.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Arfolitixorin is the biologically active R-isomer of folitixorin, a reduced folate-based biomodulator []. It serves as the active metabolite of commonly used folate drugs, leucovorin (LV), and levoleucovorin (l-LV) []. In scientific research, Arfolitixorin is primarily utilized to enhance the efficacy of specific antimetabolites, such as 5-fluorouracil (5-FU), a widely employed cytotoxic agent [].

Synthesis Analysis

One method for the synthesis of Levo-5,10-methylenetetrahydrofolate, the levo isomer of Arfolitixorin, utilizes p-toluenesulfonic acid as a resolving agent []. This method exploits the solubility difference of levo- and dextro-5,10-methylenetetrahydrofolate tosylates in water for chiral resolution []. This process yields Levo-5,10-methylenetetrahydrofolate with a specific rotation of [α] 20D ≥ 36 o (c = 1, 0.04 N NaOH) and a (6R)-5,10-methylenetetrahydrofolate content greater than or equal to 89% [].

Molecular Structure Analysis

The molecular structure of Arfolitixorin is characterized by its specific stereochemistry at the 6th carbon atom, differentiating it from its isomeric forms []. This specific configuration is crucial for its direct biological activity, bypassing the need for metabolic activation [].

Chemical Reactions Analysis

Arfolitixorin is known to participate in key chemical reactions within biological systems. A prominent example is its role as a substrate for thymidylate synthase (TS) []. In the presence of 5-FU, Arfolitixorin stabilizes the binding of 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), a 5-FU metabolite, to TS, effectively inhibiting the enzyme [].

Mechanism of Action

Arfolitixorin exerts its biological effects primarily by enhancing the activity of certain antimetabolites, particularly 5-FU []. This enhancement stems from its ability to directly act as a reduced folate substrate for TS, a critical enzyme in the de novo synthesis pathway of thymidine, a DNA building block [].

  • Direct Activity: Unlike its prodrug counterparts, Arfolitixorin does not require metabolic conversion and can directly act as a reduced folate substrate for TS [].
  • Enhanced TS Inhibition: Arfolitixorin, in conjunction with 5-FU, facilitates the formation of a stable ternary complex with TS and FdUMP []. This stable complex results in potent and prolonged inhibition of TS, leading to a depletion of thymidine triphosphate (TTP), a crucial component for DNA synthesis [].
  • Inhibition of DNA Synthesis: The depletion of TTP ultimately disrupts DNA replication and repair processes, selectively targeting rapidly dividing cancer cells and leading to their death [].
Applications

The primary application of Arfolitixorin in scientific research lies in its potential to optimize the efficacy of 5-FU-based chemotherapy, particularly for colorectal cancer [, , , , , , , , , , , , ]. Key research focuses include:

  • Overcoming limitations of conventional folates: Research explores Arfolitixorin's potential to overcome the limitations of conventional folate-based prodrugs like leucovorin [, , ]. Its direct activity and independence from metabolic activation pathways aim to address issues of inter-individual variability in folate metabolism, potentially leading to more consistent and effective treatment outcomes [, , ].
  • Enhancing treatment response in specific patient populations: Studies investigate the influence of genetic factors on Arfolitixorin's efficacy [, , , ]. The goal is to identify genetic markers, such as variations in genes involved in folate metabolism (e.g., MTHFD2), that might predict treatment response and tailor therapies for improved outcomes [, , , ].
  • Evaluating novel therapeutic combinations: Research investigates the efficacy and safety of Arfolitixorin in combination with other chemotherapeutic agents, such as oxaliplatin and irinotecan, for the treatment of metastatic colorectal cancer [, , , , ]. The goal is to develop more effective treatment regimens and improve patient survival rates.
Future Directions
  • Personalized medicine: Further research is needed to understand the interplay between Arfolitixorin's mechanism of action and individual patient characteristics, such as genetic variations in folate metabolism pathways [, , , ]. This will pave the way for personalized treatment strategies, ensuring optimal efficacy and minimal toxicity.
  • Exploring applications beyond colorectal cancer: Given Arfolitixorin's fundamental role in folate metabolism and its impact on 5-FU activity, investigations into its potential for other cancers where 5-FU-based therapies are used, such as breast, pancreatic, head and neck, and stomach cancers, are warranted [].

Leucovorin (Folinic Acid)

Compound Description: Leucovorin is a racemic mixture of the (6S) and (6R) isomers of 5-formyltetrahydrofolic acid. It is a folate analog commonly used in combination with 5-fluorouracil (5-FU) in chemotherapy regimens for various cancers, including colorectal cancer [, , , , , ]. Leucovorin is metabolized to its active form, (6R)-5,10-methylenetetrahydrofolate ((6R)-MTHF), which potentiates the cytotoxic effects of 5-FU.

Levoleucovorin

Compound Description: Levoleucovorin is the biologically active (6S) isomer of leucovorin. Like leucovorin, it is a folate analog used to enhance the efficacy of 5-FU-based chemotherapy [, ].

Relevance: Similar to leucovorin, levoleucovorin requires metabolic activation to (6R)-MTHF, the active form also present in Arfolitixorin. Arfolitixorin offers the advantage of bypassing this metabolic step [].

5-Fluorouracil (5-FU)

Compound Description: 5-FU is a pyrimidine analog and antimetabolite drug widely used in cancer chemotherapy, particularly for colorectal cancer [, , , , , , , , , , , , , , , ]. It disrupts DNA and RNA synthesis, ultimately leading to cell death.

Relevance: Arfolitixorin acts as a biomodulator that enhances the efficacy of 5-FU by increasing the intracellular concentration of (6R)-MTHF, which is essential for potentiating the inhibition of thymidylate synthase by 5-FU [, , , , , , , , , ]. Many of the studies investigating Arfolitixorin involve its use in combination with 5-FU-based chemotherapy regimens.

(6R)-5,10-methylenetetrahydrofolate ((6R)-MTHF)

Compound Description: (6R)-MTHF is the biologically active form of folate and a crucial cofactor for thymidylate synthase, an enzyme involved in DNA synthesis [, , , , , ].

Relevance: (6R)-MTHF is the active metabolite of both leucovorin and levoleucovorin, and it is the active component of Arfolitixorin [, , ]. Arfolitixorin directly provides (6R)-MTHF, bypassing the metabolic steps required for other folate analogs [, ].

5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP)

Compound Description: FdUMP is an active metabolite of 5-FU. It binds to and inhibits thymidylate synthase, leading to the inhibition of DNA synthesis [, ].

Relevance: Arfolitixorin, by providing (6R)-MTHF, enhances the binding of FdUMP to thymidylate synthase, thereby potentiating the cytotoxic effect of 5-FU [].

Deoxyuridine Monophosphate (dUMP)

Compound Description: dUMP is a naturally occurring nucleotide and a substrate for thymidylate synthase in the de novo synthesis of thymidine nucleotides [].

Relevance: FdUMP, the active metabolite of 5-FU, competes with dUMP for binding to thymidylate synthase []. Arfolitixorin, through its provision of (6R)-MTHF, enhances the binding of FdUMP over dUMP, thereby increasing 5-FU efficacy.

5-Formyltetrahydrofolate

Compound Description: 5-Formyltetrahydrofolate is another folate derivative and a precursor to (6R)-MTHF in the folate metabolic pathway []. It exists as two diastereoisomers: (6S)-5-formyltetrahydrofolate (natural and biologically active) and (6R)-5-formyltetrahydrofolate (unnatural and biologically inactive in humans).

Methotrexate

Compound Description: Methotrexate is an antifolate drug that inhibits dihydrofolate reductase, an enzyme involved in folate metabolism. It is used in the treatment of various cancers and autoimmune diseases [].

Relevance: Although not structurally related to Arfolitixorin, methotrexate is mentioned in the context of high-dose therapy, where Arfolitixorin, as a source of (6R)-MTHF, might play a role in reducing associated adverse effects []. This potential application highlights Arfolitixorin's role in folate metabolism and its ability to potentially mitigate the toxicities of certain antifolate therapies.

Properties

CAS Number

31690-11-6

Product Name

(6R)-5,10-Methylenetetrahydrofolate

IUPAC Name

(2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid

Molecular Formula

C20H23N7O6

Molecular Weight

457.4 g/mol

InChI

InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12-,13+/m1/s1

InChI Key

QYNUQALWYRSVHF-OLZOCXBDSA-N

SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in water

Synonyms

Arfolitixorin; (6R)-5,10-Methylene-5,6,7,8-tetrahydrofolic acid; (6R)-5,10-Methylenetetrahydrofolate; 5,10-Methylene-(6R)-tetrahydrofolic acid;

Canonical SMILES

C1C2CN(CN2C3=C(N1)NC(=NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1[C@@H]2CN(CN2C3=C(N1)NC(=NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.